4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a benzylidene hydrazine moiety, and a benzamide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzohydrazide with 2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-(2,4-dihydroxybenzylidene)benzohydrazide
- 4-Chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
- 2-Chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Uniqueness
4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14ClN3O4 |
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Molecular Weight |
347.75 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-4-1-10(2-5-12)16(24)18-9-15(23)20-19-8-11-3-6-13(21)7-14(11)22/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
NZPKJXIGMPMEKC-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O)Cl |
Origin of Product |
United States |
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